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molecular formula C13H15N3O2S B8574391 N,N-diethyl-4-(5-nitrothiazol-2-yl)aniline

N,N-diethyl-4-(5-nitrothiazol-2-yl)aniline

Cat. No. B8574391
M. Wt: 277.34 g/mol
InChI Key: FRKSSKGEFXOBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434695B2

Procedure details

To a solution of N,N-diethyl-4-(5-nitrothiazol-2-yl)aniline (0.73 g, 2.64 mmol) in MeOH (30 mL) was added Pd/C (73 mg). The reaction mixture was stirred at rt under H2 overnight, then filtered. The filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=5:1) to give the title compound as a white solid (0.45 g, 69%).
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
73 mg
Type
catalyst
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:18][CH3:19])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][C:12]([N+:15]([O-])=O)=[CH:13][N:14]=2)=[CH:6][CH:5]=1)[CH3:2]>CO.[Pd]>[CH2:18]([N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][C:12]([NH2:15])=[CH:13][N:14]=2)=[CH:6][CH:5]=1)[CH3:19]

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=C1)C=1SC(=CN1)[N+](=O)[O-])CC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
73 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt under H2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=5:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=C1)C=1SC(=CN1)N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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